molecular formula C22H19N3 B11678192 N-benzyl-N-methyl-2-phenylquinazolin-4-amine

N-benzyl-N-methyl-2-phenylquinazolin-4-amine

Cat. No.: B11678192
M. Wt: 325.4 g/mol
InChI Key: YRVAXFVRKQDRHK-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-phenylquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-phenylquinazolin-4-amine typically involves the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions. A common method includes the use of t-BuONa as a base and oxygen as an oxidant, which provides a green and efficient pathway to obtain the desired product . The reaction is carried out at 120°C for 24 hours, yielding the compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-phenylquinazolin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

N-benzyl-N-methyl-2-phenylquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-2-phenylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-phenylquinazolin-4-amine

InChI

InChI=1S/C22H19N3/c1-25(16-17-10-4-2-5-11-17)22-19-14-8-9-15-20(19)23-21(24-22)18-12-6-3-7-13-18/h2-15H,16H2,1H3

InChI Key

YRVAXFVRKQDRHK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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